

# 4-Iodo-3-nitrotoluene chemical properties and reactivity

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## Compound of Interest

Compound Name: **4-Iodo-3-nitrotoluene**

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An In-depth Technical Guide to **4-Iodo-3-nitrotoluene**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Iodo-3-nitrotoluene** is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a methyl group, a nitro group, and an iodine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of **4-iodo-3-nitrotoluene**, its reactivity, and detailed experimental protocols for its synthesis and key transformations. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

## Chemical and Physical Properties

**4-Iodo-3-nitrotoluene** is a pale yellow to orange-brown crystalline solid at room temperature. [1][2] It is sparingly soluble in water but soluble in common organic solvents such as methanol and ethanol.[1][2][3] The key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>	[1][2][4]
Molecular Weight	263.03 g/mol	[3][4][5]
CAS Number	5326-39-6	[1][4]
Appearance	Pale yellow to orange-brown glistening powder/crystalline solid	[1][2]
Melting Point	53-58 °C	[2]
Boiling Point	299.3 °C at 760 mmHg; 111 °C at 1 mmHg	[2]
Density	~1.88 - 1.9 g/cm <sup>3</sup>	[2]
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, acetone	[1][2][3]
Flash Point	110 °C	[2]
Vapor Pressure	0.00213 mmHg at 25°C	[2]

## Spectral Data

Detailed spectral data is crucial for the identification and characterization of **4-iodo-3-nitrotoluene**.

### 1.1.1. <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **4-iodo-3-nitrotoluene** are not readily available in the public domain. Predicted spectral data can be obtained using computational chemistry software.

### 1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of **4-iodo-3-nitrotoluene** is available on the NIST WebBook.[\[6\]](#) Key absorptions are expected for the aromatic C-H stretching, C=C ring stretching, the asymmetric and symmetric stretching of the nitro group (NO<sub>2</sub>), and the C-I stretching.

### 1.1.3. Mass Spectrometry (MS)

The mass spectrum (electron ionization) of **4-iodo-3-nitrotoluene** is available on the NIST WebBook.[\[6\]](#)[\[7\]](#) The molecular ion peak (M<sup>+</sup>) would be observed at m/z 263. Fragmentation patterns would likely involve the loss of the nitro group (NO<sub>2</sub>), the iodine atom (I), and other characteristic fragments of substituted toluenes.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Reactivity and Synthetic Applications

The reactivity of **4-iodo-3-nitrotoluene** is governed by its three functional groups: the iodine atom, the nitro group, and the methyl group. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring.

## Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

- Suzuki-Miyaura Coupling: This reaction couples **4-iodo-3-nitrotoluene** with boronic acids or their esters to form biaryl compounds. This is a powerful tool for constructing complex molecular skeletons.
- Sonogashira Coupling: This involves the coupling of **4-iodo-3-nitrotoluene** with terminal alkynes to synthesize substituted alkynylarenes.
- Heck Coupling: The reaction with alkenes can also be achieved to form substituted styrenes.

## Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, although the position of the iodine atom is not optimal for this reaction.

## Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a route to 4-iodo-3-aminotoluene. This transformation opens up further possibilities for derivatization, such as diazotization followed by substitution. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

## Ullmann Coupling

The iodine atom can participate in copper-catalyzed Ullmann coupling reactions to form symmetrical or unsymmetrical biaryl compounds.

## Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of **4-iodo-3-nitrotoluene**.

### Synthesis of 4-Iodo-3-nitrotoluene from p-Iodotoluene

This method involves the nitration of p-iodotoluene.[\[1\]](#)

Materials:

- p-Iodotoluene
- Concentrated sulfuric acid
- Concentrated nitric acid
- Acetic anhydride
- Sodium hydroxide solution
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Silica gel

- Petroleum ether

Procedure:

- Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add 3 mL of concentrated nitric acid dropwise while maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4 hours.
- Cool the reaction mixture to room temperature and neutralize to pH 7 by adding sodium hydroxide solution.
- Extract the mixture with ethyl acetate (3 x 200 mL).
- Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford **4-iodo-3-nitrotoluene**.

## Suzuki-Miyaura Coupling of 4-Iodo-3-nitrotoluene with Phenylboronic Acid (General Procedure)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- **4-Iodo-3-nitrotoluene**

- Phenylboronic acid
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$
- A suitable phosphine ligand (e.g., SPhos, XPhos)
- A suitable base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ )
- A suitable solvent system (e.g., toluene/water, dioxane/water)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- To a reaction vessel, add **4-iodo-3-nitrotoluene** (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol%  $\text{Pd}(\text{OAc})_2$ ), the phosphine ligand (e.g., 4 mol% SPhos), and the base (e.g., 2.0 mmol  $\text{K}_2\text{CO}_3$ ).
- Add the solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the mixture with vigorous stirring under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

## Reduction of the Nitro Group to an Amine (General Procedure)

This protocol is a general method for the reduction of aromatic nitro compounds.

Materials:

- **4-Iodo-3-nitrotoluene**
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

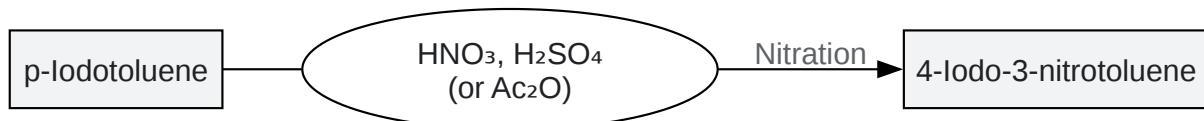
Procedure:

- Dissolve **4-iodo-3-nitrotoluene** (1.0 mmol) in ethanol in a round-bottom flask.
- Add tin(II) chloride dihydrate (e.g., 4-5 equivalents).
- Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
- Cool the mixture to room temperature and dilute with ethyl acetate.
- Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
- Extract the product into ethyl acetate (3x).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to yield 4-iodo-3-aminotoluene.

## Visualizations

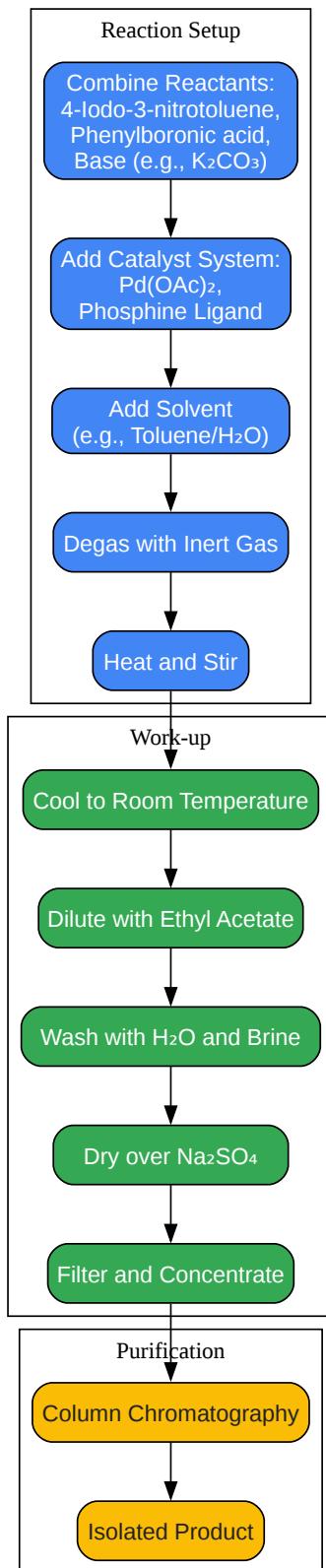
### Synthesis of 4-iodo-3-nitrotoluene



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Caption: Synthetic pathway for the preparation of **4-iodo-3-nitrotoluene** from p-iodotoluene.

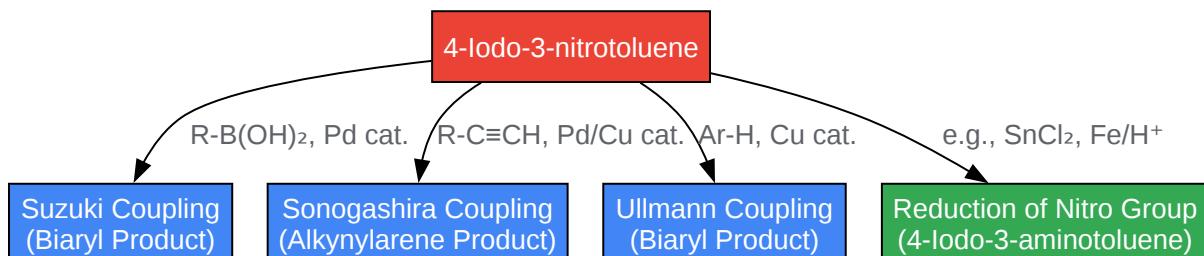
## Suzuki-Miyaura Coupling Experimental Workflow



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Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

## Reactivity Map of 4-Iodo-3-nitrotoluene



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Caption: Key chemical transformations of **4-iodo-3-nitrotoluene**.

## Safety Information

**4-Iodo-3-nitrotoluene** should be handled with care in a well-ventilated fume hood. It is classified as an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

## Conclusion

**4-Iodo-3-nitrotoluene** is a valuable and versatile building block in organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides essential information on its properties, reactivity, and handling, which should prove useful to researchers and professionals in the chemical sciences.

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